molecular formula C13H9FN6S2 B11039537 6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11039537
M. Wt: 332.4 g/mol
InChI Key: AKEAQUUHIDYRGY-UHFFFAOYSA-N
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Description

6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed by the reaction of the thiadiazole intermediate with hydrazine derivatives.

    Introduction of the Fluorobenzyl and Methyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and methylating agents.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at various sites, potentially leading to the formation of different reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl halides, methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, triazolothiadiazoles have shown potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for treating various diseases. Its ability to interact with biological targets makes it a valuable molecule for pharmacological studies.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Bromobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the fluorobenzyl group in 6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique electronic properties that may enhance its biological activity compared to its chloro or bromo analogs.

Properties

Molecular Formula

C13H9FN6S2

Molecular Weight

332.4 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H9FN6S2/c1-7-11(22-19-15-7)12-16-17-13-20(12)18-10(21-13)6-8-2-4-9(14)5-3-8/h2-5H,6H2,1H3

InChI Key

AKEAQUUHIDYRGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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